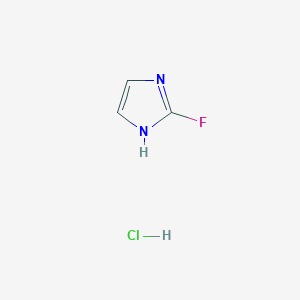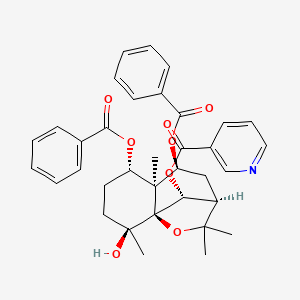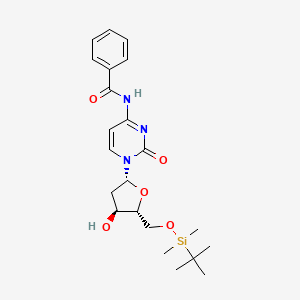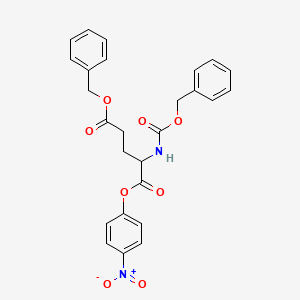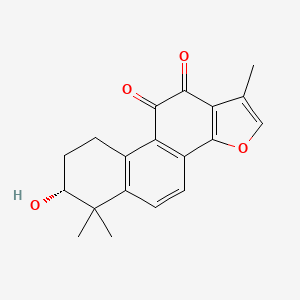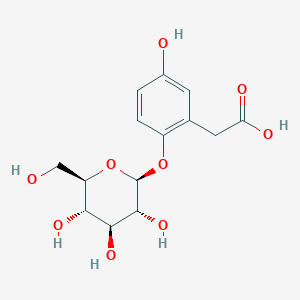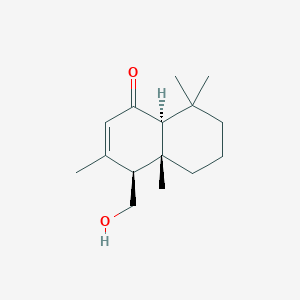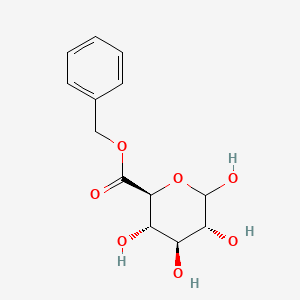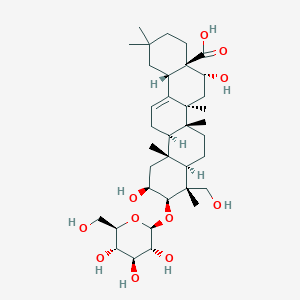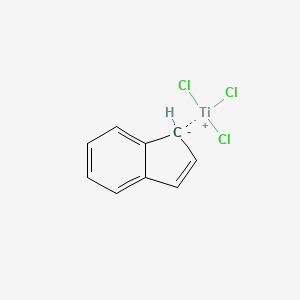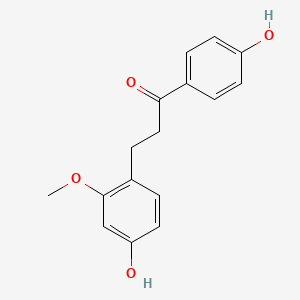
Loureirin C
Descripción general
Descripción
Loureirin C is a dihydrochalcone compound found in dragon’s blood . It has been shown to have anti-bacterial, anti-spasmodic, anti-inflammatory, analgesic, anti-diabetic, and anti-tumor activities .
Molecular Structure Analysis
The molecular formula of Loureirin C is C16H16O4 . Its molecular weight is 272.3 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
Loureirin C has been studied for its antioxidation mechanism by radical scavenging . The density functional theory (DFT) calculations allowed researchers to elucidate the antioxidation mechanisms of Loureirin C. Fukui function analysis reveals the radical scavenging of Loureirin C by hydrogen abstraction mechanism, the complex formation by e-transfer, and radical adduct formation (RAF) mechanism .Physical And Chemical Properties Analysis
Loureirin C is a solid, white to off-white compound . The storage conditions for Loureirin C are at -20°C for 3 years and at 4°C for 2 years .Aplicaciones Científicas De Investigación
Neurology: Treatment of Ischemic Stroke
Loureirin C has been studied for its role in the treatment of ischemic stroke. It is believed to exert neuroprotective effects by scavenging free radicals and reducing oxidative stress. Experimental studies have shown that Loureirin C can increase cell viability in oxygen and glucose deprivation-reperfusion (OGD/R) conditions, suggesting its potential in improving outcomes after a stroke .
Cardiology: Cardiovascular Protection
In the context of cardiology, Loureirin C’s antioxidative properties may contribute to protecting against ischemia-reperfusion injury, a condition associated with heart attacks and strokes. By inhibiting the generation of reactive oxygen species, Loureirin C could potentially reduce tissue damage during reperfusion therapy .
Oncology: Antioxidant Mechanisms
Loureirin C’s radical scavenging abilities are also relevant in oncology. The compound’s antioxidation mechanism, which involves hydrogen abstraction and electron transfer, could be significant in preventing or reducing oxidative stress-related cellular damage, which is a contributing factor in cancer development .
Dermatology: Skin Protection and Healing
The flavonoid biosynthesis pathway, which includes Loureirin C, plays a role in the defensive responses of plants like Dracaena cochinchinensis. This pathway is involved in the production of compounds that can aid in skin protection and healing. Loureirin C’s role in this process could be leveraged for dermatological applications .
Immunology: Anti-inflammatory Effects
Loureirin C has demonstrated the ability to ameliorate ischemia and reperfusion injury by inhibiting the activation of the TLR4/NF-κB pathway and promoting TLR4 degradation. This suggests its potential as an anti-inflammatory agent, which could be beneficial in various immune-related conditions .
Pharmacology: Hypoglycemic Effects
In pharmacological research, Loureirin C has been identified as a compound that could target the PI3K/AKT signaling pathway for its hypoglycemic effect. This pathway is crucial in the regulation of glucose metabolism, and Loureirin C’s impact on it could be significant for the treatment of type 2 diabetes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-4,6-8,10,17-18H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKRZXFBCWYAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Loureirin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



